molecular formula C21H32N2O3 B3049739 Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate CAS No. 2177263-91-9

Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate

Cat. No.: B3049739
CAS No.: 2177263-91-9
M. Wt: 360.5
InChI Key: KJHMNIXGSDVOAX-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[45]Decane-8-Carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups, such as the tert-butyl ester and hydroxymethyl groups. These steps often require specific reagents and catalysts to ensure high yield and selectivity.

    Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The benzyl group can undergo substitution reactions, where the benzyl group is replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the biological activity and stability of drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of spirocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxymethyl and benzyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 3-(Hydroxymethyl)-2-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate
  • Tert-Butyl 3-Oxo-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate

Uniqueness

Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzyl group, in particular, differentiates it from other similar compounds, providing additional sites for chemical modification and enhancing its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20(2,3)26-19(25)23-11-9-21(10-12-23)16-22(14-18(21)15-24)13-17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHMNIXGSDVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110955
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177263-91-9
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177263-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-2-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
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Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
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Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
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Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
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Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate
Reactant of Route 6
Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate

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